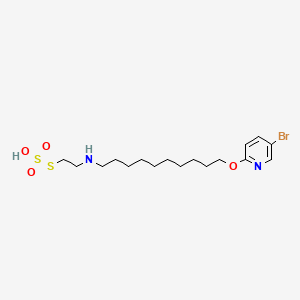
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by the presence of a bromo-substituted pyridine ring, a decyl chain, and an ethanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) typically involves multiple steps The process begins with the bromination of 2-pyridinol to introduce the bromo group This is followed by the reaction with decylamine to form the decylamino derivative
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) can undergo various types of chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo group can be reduced to form the corresponding pyridyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can yield disulfides or sulfonic acids, while substitution of the bromo group can yield various pyridyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Possible use in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The bromo-substituted pyridine ring can interact with various enzymes or receptors, while the ethanethiol group can form disulfide bonds with cysteine residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol, 2-bromo-: Similar in structure but lacks the decylamino and pyridyloxy groups.
2-(5-bromo-2-pyridyloxy)ethanethiol: Similar but lacks the decylamino group.
Uniqueness
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is unique due to the combination of its bromo-substituted pyridine ring, decyl chain, and ethanethiol group
Propiedades
Número CAS |
41287-17-6 |
|---|---|
Fórmula molecular |
C17H29BrN2O4S2 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
5-bromo-2-[10-(2-sulfosulfanylethylamino)decoxy]pyridine |
InChI |
InChI=1S/C17H29BrN2O4S2/c18-16-9-10-17(20-15-16)24-13-8-6-4-2-1-3-5-7-11-19-12-14-25-26(21,22)23/h9-10,15,19H,1-8,11-14H2,(H,21,22,23) |
Clave InChI |
VMPGAQLGAMYZMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)OCCCCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


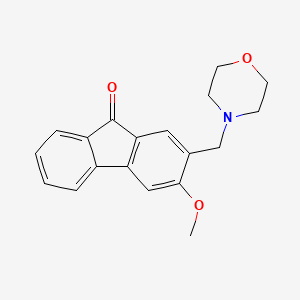
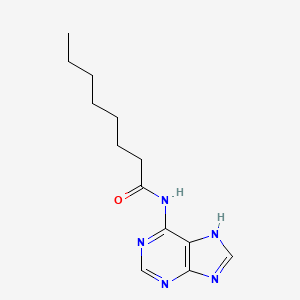
![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
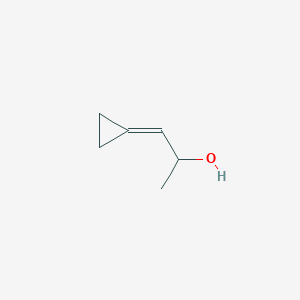
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
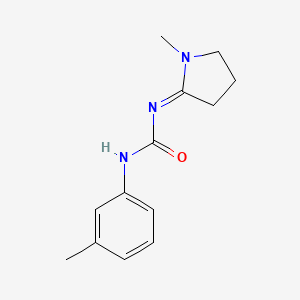

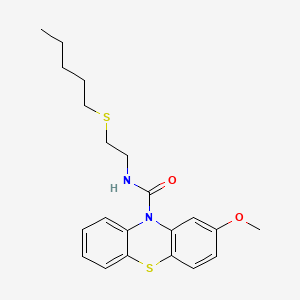
silyl sulfate](/img/structure/B14652319.png)
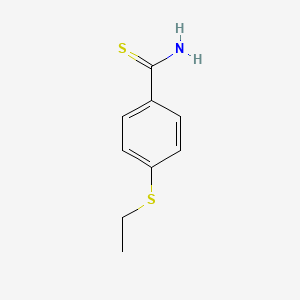

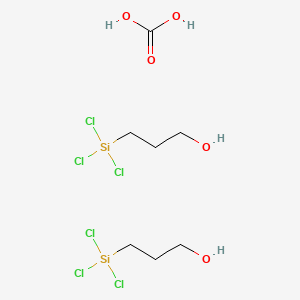

![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
